molecular formula C18H22O4 B5216953 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene

1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene

Cat. No. B5216953
M. Wt: 302.4 g/mol
InChI Key: CMBXJGNCAWVTGD-UHFFFAOYSA-N
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Description

1-Isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene, also known as IPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of benzene and contains two ether groups and a methoxy group, making it a useful intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. This compound has also been shown to interact with the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. This compound has also been shown to protect against neurotoxicity induced by various agents, including hydrogen peroxide and amyloid beta.

Advantages and Limitations for Lab Experiments

One advantage of using 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene in lab experiments is its ease of synthesis and availability. It is also a versatile compound that can be used in various applications. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for the use of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene in scientific research. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It may also have applications in the development of new materials, such as organic semiconductors and MOFs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a useful compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis and availability make it a versatile compound that can be used in various applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene involves a multi-step process that starts with the reaction of 4-methoxyphenol with 2-bromoethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with sodium hydride and 1-bromo-2-isopropoxybenzene to form this compound. The final product is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been used in various scientific research applications, including the synthesis of other compounds, such as this compound-based polymers and dendrimers. It has also been used as a ligand in the preparation of metal-organic frameworks (MOFs) and as a precursor in the synthesis of organic semiconductors.

properties

IUPAC Name

1-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-14(2)22-18-7-5-4-6-17(18)21-13-12-20-16-10-8-15(19-3)9-11-16/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBXJGNCAWVTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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